molecular formula C15H19N5O4S B041164 Disperse Blue 102 CAS No. 69766-79-6

Disperse Blue 102

Cat. No.: B041164
CAS No.: 69766-79-6
M. Wt: 365.4 g/mol
InChI Key: COCWIIAFGQLMGS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol involves the following steps:

Industrial Production Methods

In industrial settings, the production process is scaled up and optimized for efficiency. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is filtered, ground, and dried to obtain the desired dye in powder form .

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo bond can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including changes in cell structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol is unique due to its specific chemical structure, which imparts distinct dyeing properties and reactivity. Its ability to form stable azo bonds and undergo various chemical reactions makes it valuable in multiple applications .

Biological Activity

Disperse Blue 102 is a synthetic dye belonging to the class of disperse dyes, which are primarily used in textile applications. This compound has garnered attention not only for its coloring properties but also for its biological activity, particularly in relation to antimicrobial effects, toxicity, and potential allergenic reactions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its blue color and is typically used in the dyeing of synthetic fibers. It is a member of the anthraquinone dye family, which are known for their stability and vivid colors. The chemical structure contributes to its interaction with biological systems, influencing both its antimicrobial properties and potential toxicity.

PropertyValue
Chemical FormulaC₁₄H₉N₃O₃
Molecular Weight255.23 g/mol
Melting Point332°C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains. The effectiveness of this dye was evaluated by measuring inhibition zones and determining minimum inhibitory concentrations (MICs).

Table 2: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone Diameter (mm)MIC (μg/mL)
Staphylococcus aureus208
Escherichia coli222
Pseudomonas aeruginosa1932

In a study, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the highest efficacy observed against E. coli and S. aureus. The results indicated that the compound could inhibit bacterial growth effectively at low concentrations, suggesting potential applications in antimicrobial textiles .

Toxicity Studies

The toxicity of this compound has been investigated through various animal studies. Long-term exposure studies in mice and rats have reported significant findings regarding carcinogenicity and organ-specific toxicity.

Table 3: Summary of Toxicity Findings

Study TypeAnimal ModelFindings
Long-term FeedingB6C3F miceIncreased incidence of hepatocellular tumors
Long-term FeedingFischer 344 ratsDose-related increases in bladder tumors
Short-term ExposureFischer 344 ratsUrinary bladder inflammation and nephrosis

In chronic exposure studies, a notable trend was observed where higher doses led to increased incidences of tumors in the urinary bladder among Fischer 344 rats. These findings underscore the potential health risks associated with prolonged exposure to this compound .

Allergic Reactions

Disperse dyes, including this compound, have been implicated as allergens in textile dermatitis. A review of literature indicates that these dyes can cause contact allergies in sensitive individuals.

Table 4: Prevalence of Allergic Reactions to Disperse Dyes

DyePrevalence (%)
Disperse Blue 106>1%
Disperse Blue 124>1%
Disperse Orange 3>1%
This compoundLimited data available

A survey of patch testing revealed that while data on this compound specifically are sparse, other disperse dyes have shown significant allergenic potential . This raises concerns about the use of such dyes in consumer products, particularly textiles worn close to the skin.

Case Study: Textile Dermatitis

A notable case involved a patient who developed dermatitis after prolonged exposure to clothing dyed with Disperse Blue dyes. Patch testing confirmed an allergic reaction to Disperse Blue 1, which shares structural similarities with this compound. This case highlights the need for further investigation into the allergenic properties of disperse dyes .

Case Study: Antimicrobial Application

In another study focused on wastewater treatment, researchers utilized enzymatic decolorization methods to reduce the ecotoxicity associated with disperse dye effluents. The results demonstrated that treating wastewater containing Disperse Blue dyes significantly lowered its toxicity towards aquatic microorganisms, suggesting that such treatments could mitigate environmental impacts .

Properties

IUPAC Name

3-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O4S/c1-3-19(8-12(22)9-21)11-4-5-13(10(2)6-11)17-18-15-16-7-14(25-15)20(23)24/h4-7,12,21-22H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCWIIAFGQLMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CO)O)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864323
Record name C.I. Disperse Blue 102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69766-79-6, 12222-97-8
Record name Disperse Blue 102
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69766-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-(ethyl(3-methyl-4-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069766796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Blue 102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]propane-1,2-diol
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Record name 1,2-Propanediol, 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]
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